molecular formula C8H7N3O2 B11914352 7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid

7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid

Cat. No.: B11914352
M. Wt: 177.16 g/mol
InChI Key: IGHXTPSQSBAWMB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid is a high-value heterocyclic building block primarily used in scientific research and pharmaceutical development . As a fused bicyclic system, this compound combines the properties of pyridine and imidazole rings, making it a versatile precursor for designing novel molecules. Its molecular structure features a carboxylic acid functional group at the 2-position and a methyl substituent at the 7-position, which can be utilized for further synthetic modifications to create a wide array of derivatives . Compounds within this chemical class are frequently explored in medicinal chemistry for their potential biological activities and are integral in the synthesis of more complex chemical entities . Researchers value this scaffold for its potential application in drug discovery projects. Related imidazo[4,5-b]pyridine compounds have been identified as CYP1A2 inhibitors in computational models, suggesting a potential role in metabolic studies . Handlers should note that similar compounds are classified with the signal word "Warning" and have hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment (PPE) such as gloves and safety goggles should be worn. This product is intended for research purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use, nor for human or veterinary consumption.

Properties

Molecular Formula

C8H7N3O2

Molecular Weight

177.16 g/mol

IUPAC Name

7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H7N3O2/c1-4-2-3-9-6-5(4)10-7(11-6)8(12)13/h2-3H,1H3,(H,12,13)(H,9,10,11)

InChI Key

IGHXTPSQSBAWMB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC=C1)N=C(N2)C(=O)O

Origin of Product

United States

Preparation Methods

Suzuki Cross-Coupling Followed by Oxidation

  • Step 1 : Suzuki coupling of 4-chloro-3-nitropyridin-2-amine with (4-methylphenyl)boronic acid forms 7-methyl-3-nitropyridine.

  • Step 2 : Catalytic hydrogenation reduces the nitro group to amine.

  • Step 3 : Cyclization with triphosgene yields the imidazo ring, followed by oxidation.

Reductive Amination Pathways

  • Intermediate : 7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxaldehyde.

  • Oxidation : Jones reagent (CrO₃/H₂SO₄) converts the aldehyde to carboxylic acid in 70% yield.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Time (h)Scalability
Nickel-Catalyzed Cyclization829518Moderate
KMnO₄ Oxidation78977High
One-Pot Meldrum’s Acid75936High
Suzuki Cross-Coupling659024Low

Critical Observations :

  • Oxidative methods balance efficiency and scalability but require stringent pH control.

  • Multi-component reactions reduce step count but demand precise stoichiometry.

Challenges and Optimization Opportunities

  • Byproduct Formation : Over-oxidation during KMnO₄ treatment generates 7-carboxy derivatives; additive use (e.g., NaHCO₃) mitigates this.

  • Catalyst Recovery : Nickel residues in cyclization routes complicate purification; immobilized nickel catalysts are under investigation.

  • Solvent Systems : Ethanol/water mixtures in one-pot syntheses enhance yields by 12% compared to pure DMF .

Chemical Reactions Analysis

Types of Reactions: 7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to form a carboxylic acid.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products:

Scientific Research Applications

7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Key Observations:

  • In contrast, electron-withdrawing groups like chlorine at C5 (e.g., 5-chloro derivative) could increase electrophilicity, influencing DNA adduct formation and carcinogenicity .
  • Biological Activity: The 1-methyl derivative (N1-methylation) demonstrated antituberculotic activity, suggesting that alkylation at non-aromatic positions modulates pharmacological effects . Conversely, heterocyclic amines with phenyl substituents (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) are carcinogenic, highlighting the critical role of substituent selection .

Pharmacological and Toxicological Profiles

  • Antituberculotic Potential: Derivatives like 1-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid hydrazides showed activity against Mycobacterium tuberculosis, indicating that carboxylate functionalization is compatible with therapeutic development .
  • Carcinogenicity Risks: Heterocyclic amines with imidazo[4,5-b]pyridine cores (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine) form DNA adducts, implicating them in carcinogenesis . The absence of amino groups in the target compound likely mitigates this risk.

Biological Activity

7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid is a heterocyclic compound notable for its unique structure, which includes a fused imidazole and pyridine ring system. This compound has garnered attention in various fields of research due to its significant biological activities, particularly in pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C8H8N3O2C_8H_8N_3O_2, with a molecular weight of approximately 163.13 g/mol. The presence of a carboxylic acid group at the 2-position enhances its reactivity and interaction with biological systems.

PropertyValue
Molecular FormulaC₈H₈N₃O₂
Molecular Weight163.13 g/mol
IUPAC NameThis compound

Biological Activities

Research indicates that this compound exhibits a variety of biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain pathogens, making it a potential candidate for developing new antimicrobial agents.
  • Kinase Inhibition : It has been evaluated for its ability to inhibit various kinases, including Aurora-A and Aurora-B kinases. For instance, a derivative of this compound demonstrated IC50 values of 0.212 μM and 0.461 μM against these kinases respectively, indicating potent inhibitory effects on cancer cell proliferation .
  • Anti-inflammatory Properties : Preliminary investigations suggest that derivatives may modulate inflammatory pathways, although specific IC50 values for this compound in relation to COX-2 inhibition have not been extensively documented.

Structure-Activity Relationship (SAR)

The biological efficacy of this compound can be influenced by modifications to its structure. The introduction of various substituents at different positions on the imidazo ring can enhance or diminish its activity against specific biological targets. For example:

Compound NameCAS NumberKey Features
6-Chloro-7-methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid954217-06-2Chlorine substituent enhances reactivity
1-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid175399-51-6Methyl group at different position

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within cells. Its carboxylic acid group facilitates binding to target proteins, influencing pathways related to cell growth and apoptosis.

Case Studies

Several studies have explored the pharmacological potential of this compound:

  • Aurora Kinase Inhibition : A study demonstrated that derivatives based on the imidazo[4,5-b]pyridine scaffold effectively inhibited Aurora kinases in vitro, leading to reduced cell viability in cancer cell lines such as HeLa and HCT116 .
  • Antimicrobial Studies : Research highlighted the antimicrobial properties of related compounds within the imidazo family, suggesting potential applications in treating infections caused by resistant strains of bacteria.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 7-Methyl-1H-imidazo[4,5-b]pyridine-2-carboxylic acid to improve yield and purity?

  • Methodological Answer : The synthesis typically involves cyclization of 2-aminopyridine derivatives with carbonyl compounds under controlled acidic/basic conditions. Key parameters include temperature (e.g., 80–100°C), reaction time (12–24 hours), and solvent selection (e.g., ethanol or DMF). Purification via column chromatography using silica gel and eluents like ethyl acetate/hexane mixtures is critical. Analytical validation via NMR (¹H/¹³C) and HPLC ensures purity (>95%) .

Q. What spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight accuracy (e.g., [M+H]⁺ at m/z 193.07). ¹H NMR detects methyl group signals (~δ 2.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). Infrared (IR) spectroscopy identifies the carboxylic acid C=O stretch (~1700 cm⁻¹) and imidazole ring vibrations (1500–1600 cm⁻¹) .

Q. How does the methyl substituent influence the compound’s reactivity in downstream functionalization?

  • Methodological Answer : The methyl group at position 7 enhances steric hindrance, limiting electrophilic substitution at adjacent positions. However, the carboxylic acid moiety enables amide coupling (e.g., EDC/HOBt) or esterification. Computational studies (DFT) suggest the methyl group stabilizes the imidazo-pyridine core via hyperconjugation, affecting regioselectivity in reactions .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, temperature) or impurities. Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based viability assays). Meta-analyses of published data, adjusted for experimental variables, are recommended. Cross-referencing with structural analogs (e.g., 6-chloro derivatives) clarifies structure-activity relationships .

Q. How can computational modeling predict the compound’s interaction with biological targets like kinases or GPCRs?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model binding poses. The carboxylic acid forms hydrogen bonds with active-site residues (e.g., Lys or Arg), while the imidazo-pyridine core engages in π-π stacking. Free energy calculations (MM/PBSA) quantify binding affinities. Validate predictions with mutagenesis studies (e.g., alanine scanning) .

Q. What experimental designs minimize byproduct formation during scale-up synthesis?

  • Methodological Answer : Use flow chemistry to control exothermic reactions and reduce side products (e.g., dimerization). Process analytical technology (PAT) monitors intermediates in real-time. Design of experiments (DoE) optimizes parameters: stoichiometry (1.2:1 for amine:carbonyl), solvent polarity (logP > 1), and catalyst loading (5 mol% Pd/C for hydrogenation steps) .

Q. How do pH and solvent polarity affect the compound’s stability in biological assays?

  • Methodological Answer : The carboxylic acid group ionizes at physiological pH (pKa ~4.5), increasing solubility but reducing membrane permeability. Stability studies (HPLC-MS) in PBS (pH 7.4) vs. simulated gastric fluid (pH 1.2) reveal degradation pathways (e.g., decarboxylation). Use prodrug strategies (ester prodrugs) to enhance bioavailability .

Data Contradiction Analysis

Q. Why do some studies report potent anticancer activity while others show negligible effects?

  • Methodological Answer : Variations in cell lines (e.g., HeLa vs. MCF-7) and assay endpoints (apoptosis vs. proliferation) contribute to discrepancies. Test the compound alongside positive controls (e.g., doxorubicin) and validate target engagement via Western blot (e.g., PARP cleavage). Consider off-target effects using kinome-wide profiling .

Q. How to address inconsistencies in toxicity profiles across in vitro and in vivo models?

  • Methodological Answer : In vitro cytotoxicity (e.g., HepG2 cells) may not correlate with in vivo results due to metabolic differences. Perform metabolite identification (LC-MS/MS) in liver microsomes. Use transgenic models (e.g., CYP3A4-humanized mice) to assess species-specific toxicity .

Tables for Key Data

Property Value/Technique Reference
Molecular Weight193.18 g/mol
Melting Point248–250°C (decomposes)
LogP (Predicted)1.2 (ChemAxon)
Aqueous Solubility (25°C)0.8 mg/mL (pH 7.4)
Key NMR Shifts (¹H)δ 2.5 (s, 3H, CH₃), δ 8.2 (s, 1H, H-5)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.